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Compound of Interest

Compound Name: Dimethyl tetrasulfide

Cat. No.: B1221922

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethyl tetrasulfide
in flavor chemistry, including its sensory properties, natural occurrence, and formation
pathways. Detailed protocols for its analysis are also provided.

Introduction to Dimethyl Tetrasulfide in Flavor

Dimethyl tetrasulfide (DMTS) is a volatile sulfur compound that contributes to the
characteristic aromas of a variety of foods, particularly those in the Allium (e.g., garlic, onion)
and Brassica (e.g., cabbage, broccoli) genera. Its flavor profile is typically described as
sulfurous, meaty, and alliaceous (garlic-like). While often found in conjunction with other
dimethyl polysulfides (disulfide, trisulfide), dimethyl tetrasulfide has its own unique sensory
impact that is crucial for creating authentic and complex flavor profiles in savory food products.

Sensory Properties and Occurrence

Dimethyl tetrasulfide is a potent aroma compound. While specific quantitative data for its
flavor threshold is not readily available in the literature, it is understood to have a very low
detection threshold, similar to other volatile sulfur compounds. For context, the flavor
thresholds of related, and often co-occurring, compounds are provided in Table 1.

Table 1: Flavor Thresholds of Related Dimethyl Polysulfides
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Flavor Threshold in

Compound Reference
Water/Beer

Dimethyl Sulfide 0.025 - 0.030 mg/L (in beer) [1112]

Dimethyl Trisulfide 40 ng/L (in beer) [3]

Data not available in reviewed

Dimethyl Tetrasulfide ]
literature

The concentration of dimethyl tetrasulfide can vary significantly depending on the food matrix,
its preparation, and storage conditions. Table 2 summarizes the reported concentrations of
dimethyl tetrasulfide in some food products.

Table 2: Reported Concentrations of Dimethyl Tetrasulfide in Various Foods

Food Product Concentration Reference

Commercial Chinese Garlic Oil 6.3 - 10.5% of essential oil [4]

Welsh Onion (Allium ] o
] Detected in essential olil [5]
fistulosum)

Wild Garlic (Allium vineale) 0.8 - 4.0% of essential oil [4]

Formation Pathways of Dimethyl Tetrasulfide

Dimethyl tetrasulfide is primarily formed through two main pathways in food: enzymatic
degradation of sulfur-containing precursors and thermal degradation of amino acids.

3.1. Enzymatic Formation in Allium and Brassica Species

In plants of the Allium and Brassica genera, dimethyl tetrasulfide is formed from the
enzymatic breakdown of S-methyl-L-cysteine sulfoxide (SMCSO). When the plant tissue is
disrupted (e.g., by cutting or chewing), the enzyme alliinase (a C-S lyase) comes into contact
with its substrate, SMCSO, initiating a cascade of reactions that produce volatile sulfur

compounds, including dimethyl tetrasulfide[6][7].
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Figure 1: Enzymatic formation of dimethyl tetrasulfide from SMCSO.

3.2. Thermal Formation from Methionine

During the cooking or processing of foods, the thermal degradation of the amino acid
methionine can lead to the formation of various volatile sulfur compounds, including dimethyl
polysulfides[8]. This pathway is particularly relevant in cooked meat and savory flavors.
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Figure 2: Thermal formation of dimethyl tetrasulfide from methionine.
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Experimental Protocols: Analysis of Dimethyl
Tetrasulfide

The analysis of dimethyl tetrasulfide in food matrices is typically performed using gas
chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase
microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and
suitable for the detection of volatile and semi-volatile compounds.

4.1. Protocol: HS-SPME-GC-MS Analysis of Dimethyl Tetrasulfide in Vegetables

This protocol is a synthesized methodology based on common practices for the analysis of
volatile sulfur compounds in food[9][10].

4.1.1. Materials and Reagents
o SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
 Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

 Internal Standard: Ethyl methyl sulfide or other suitable sulfur-containing compound not
expected in the sample.

» Solvents: Methanol (for standard preparation)
o Reagents: Sodium chloride (NaCl)
e Equipment:

o Gas chromatograph coupled to a mass spectrometer (GC-MS)

o

SPME autosampler or manual holder

o

Homogenizer or blender

[¢]

Centrifuge

[¢]

Analytical balance
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o Vortex mixer
o Thermostatic water bath or heating block
4.1.2. Sample Preparation

» Homogenization: Homogenize a representative portion of the fresh or cooked vegetable
sample. For solid samples, cryogenic grinding with liquid nitrogen can be used to prevent
enzymatic activity.

 Aliquoting: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
« Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

e Matrix Modification (Optional but Recommended): Add 1-2 g of NaCl to the vial to increase
the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds
into the headspace. Add 3-5 mL of deionized water to create a slurry.

e Sealing: Immediately seal the vial with the screw cap.
4.1.3. HS-SPME Procedure

 Incubation/Equilibration: Place the vial in a heating block or the autosampler's incubator set
at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow
the volatile compounds to partition into the headspace.

o Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60
minutes) at the same temperature as the incubation.

4.1.4. GC-MS Analysis

o Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the
analytes. The injector should be in splitless mode and at a temperature of approximately
250°C.

» Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent
polar column). A typical oven temperature program is as follows:
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o Initial temperature: 40°C, hold for 2-5 minutes.
o Ramp 1: Increase to 150°C at a rate of 3-5°C/minute.

o Ramp 2: Increase to 240°C at a rate of 10-15°C/minute, hold for 5-10 minutes.

e Mass Spectrometry: Operate the mass spectrometer in electron ionization (El) mode at 70
eV. Acquire data in full scan mode over a mass range of m/z 35-350.

« |dentification: Identify dimethyl tetrasulfide by comparing its mass spectrum and retention
index with those of an authentic standard or with a library spectrum (e.g., NIST).

o Quantification: Quantify the concentration of dimethyl tetrasulfide using the internal
standard method.
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Figure 3: Workflow for HS-SPME-GC-MS analysis of dimethyl tetrasulfide.
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Applications in Flavor Creation

Due to its potent and characteristic aroma, dimethyl tetrasulfide is a valuable component in
the creation of savory flavors. It can be used to:

+ Enhance Meaty Notes: In processed meat products, soups, and sauces, it can contribute to
a more authentic and robust meaty flavor.

* Recreate Cooked Vegetable Profiles: It is essential for building the flavor of cooked Allium
and Brassica vegetables, such as cooked garlic, onion, and cabbage.

o Add Complexity to Savory Flavors: In small amounts, it can add a desirable sulfurous
complexity to a wide range of savory products, including snacks, seasonings, and ready-to-
eat meals.

When using dimethyl tetrasulfide in flavor formulations, it is crucial to dose it carefully due to
its high potency. It is often used in combination with other sulfur compounds, such as dimethyl
disulfide and trisulfide, to achieve a balanced and authentic flavor profile.

Conclusion

Dimethyl tetrasulfide is a key contributor to the flavor of many important food items.
Understanding its sensory properties, formation pathways, and analytical methods is essential
for food scientists and flavor chemists aiming to create authentic and appealing savory food
products. The protocols and information provided in these notes serve as a valuable resource
for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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